REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][C:8](OC)=[S:9].C[O-:14].[Na+]>C1(C)C=CC=CC=1>[O:14]=[C:5]1[CH2:6][CH2:7][CH2:8][S:9][CH:4]1[C:3]([O:2][CH3:1])=[O:12] |f:1.2|
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Name
|
methyl 4-(2-methoxy-2-oxo-ethyl)thiobutanoate
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Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCC(=S)OC)=O
|
Name
|
sodium methoxide
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
methanol was removed by distillation until the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
rose to 106° C
|
Type
|
TEMPERATURE
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Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the mixture was poured into a mixture of ice (100 g) and 12N HCl (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(SCCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |